molecular formula C19H16FNO4 B2818274 Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923686-25-3

Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2818274
CAS No.: 923686-25-3
M. Wt: 341.338
InChI Key: IZQSIAYBNIYSER-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group, a 4-fluorobenzamido group, and a methyl group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the 4-Fluorobenzamido Group: The 4-fluorobenzamido group can be introduced via an amide coupling reaction. This involves reacting the benzofuran derivative with 4-fluorobenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups within the molecule.

    Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzofuran derivatives.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-fluorobenzamido group may facilitate binding to these targets through hydrogen bonding and hydrophobic interactions. The benzofuran core can interact with aromatic residues in the binding site, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-5-(4-fluorobenzamido)-1H-indole-2-carboxylate: This compound shares the 4-fluorobenzamido group but has an indole core instead of a benzofuran core.

    2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: This compound has a thiazole core and is known for its anti-inflammatory and antioxidant properties.

Uniqueness

Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran core, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)15-10-14(8-9-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQSIAYBNIYSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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